1,5-Anhydro-4,6-O-benzylidene-D-glucitol
Overview
Description
Synthesis Analysis
The synthesis of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol involves dehydration reactions, selective protection, benzylation, and deprotection steps. For instance, 1,5-anhydro-2,4-di-O-benzyl-D-glucitol and 2,4-di-O-acetyl-1,5-anhydro-D-glucitol have been outlined with described approaches leading to the synthesis of 1,5-anhydro-2,4-O-benzylidene-D-glucitol, demonstrating alternative formation methods and relevant properties of derivatives (Haslam & Radford, 1966).
Molecular Structure Analysis
The molecular structure of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol and its derivatives showcases specific conformational features. For example, the synthesis of 1,5-anhydro-2,4-dideoxy-D-mannitol nucleosides starting from 1,5-Anhydro-4,6-O-benzylidene-D-glucitol indicates a C1 conformation with an axial base moiety, emphasizing the importance of molecular structure in determining the compound's chemical behavior (Hossain et al., 1999).
Chemical Reactions and Properties
1,5-Anhydro-4,6-O-benzylidene-D-glucitol undergoes various chemical reactions, including nucleophilic substitutions and epoxide openings, leading to the formation of nucleosides with adenine and uracil base moieties. These reactions are critical for the synthesis of specific nucleoside analogs and demonstrate the compound's chemical versatility (Hossain et al., 1999).
Scientific Research Applications
Synthesis of Nucleosides : 1,5-Anhydro-4,6-O-benzylidene-D-glucitol has been utilized as a starting material for synthesizing nucleosides with adenine and uracil base moieties, which are important in the study of nucleic acids and potential therapeutic agents (Hossain et al., 1999).
Synthesis of Derivatives : Research has focused on synthesizing various derivatives of 1,5-anhydro-D-glucitol, including those with benzyl and acetyl groups. These derivatives have potential applications in pharmaceuticals and as intermediates in organic synthesis (Haslam & Radford, 1966).
Diabetes Mellitus Diagnosis : A method was developed for determining 1,5-anhydro-D-glucitol in plasma using pyranose oxidase, which can be a diagnostic tool for diabetes mellitus (Yabuuchi et al., 1989).
Synthesis of Glucose Analogues : The compound has been used to prepare important D-glucose and D-glucose 6-phosphate analogues, which are relevant in the study of carbohydrate metabolism (Yuan & Hollingsworth, 2011).
Enzymatic Studies : 1,5-Anhydro-4,6-O-benzylidene-D-glucitol is also involved in enzymatic studies to understand its interaction and transformation through various biochemical processes (Sakakibara et al., 2008).
Antiviral Research : Synthesized analogues of 1,5-Anhydrohexitol nucleosides showed moderate antiviral activity against Herpes simplex virus, indicating potential for developing new antiviral agents (Hossain et al., 1997).
Safety And Hazards
There is no specific information available about the safety and hazards of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol. However, it is always recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition5.
Future Directions
The future directions of 1,5-Anhydro-4,6-O-benzylidene-D-glucitol could involve further research into its potential applications in the treatment of diabetes, given its role in glucose management4. Additionally, further studies could explore the synthesis and chemical reactions of this compound2.
properties
IUPAC Name |
(4aR,7S,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c14-9-6-16-10-7-17-13(18-12(10)11(9)15)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11+,12+,13?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNWQNYQBBRLMC-ZLUZDFLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Anhydro-4,6-O-benzylidene-D-glucitol |
Citations
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